1-Bromo-2-methoxy-3-nitrobenzene

Pharmaceutical Intermediates Suzuki-Miyaura Coupling Thrombopoietin Receptor Agonists

1-Bromo-2-methoxy-3-nitrobenzene (CAS 98775-19-0) is a 1,2,3-trisubstituted aryl bromide with ortho-nitro activation. This substitution pattern creates a unique steric and electronic environment, making it irreplaceable by regioisomeric analogs in multi-step syntheses. It offers optimal leaving-group reactivity for Suzuki-Miyaura couplings and SNAr reactions. Documented as a key starting material in patent-protected Eltrombopag syntheses. Available in purity grades from 95% to 99.99% with batch-specific COA (NMR, HPLC, GC).

Molecular Formula C7H6BrNO3
Molecular Weight 232.03g/mol
CAS No. 98775-19-0
Cat. No. B505902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methoxy-3-nitrobenzene
CAS98775-19-0
Molecular FormulaC7H6BrNO3
Molecular Weight232.03g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
InChIKeyYAYBLVOBUIXMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methoxy-3-nitrobenzene (CAS 98775-19-0): Structural and Physicochemical Baseline for Procurement Evaluation


1-Bromo-2-methoxy-3-nitrobenzene (CAS 98775-19-0) is a trisubstituted aromatic halonitroarene with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol [1]. It is characterized by the 1,2,3-relationship of its bromo, methoxy, and nitro substituents on the benzene ring . The compound is a yellow to brown solid at room temperature with a reported melting point of 36-37 °C, density of approximately 1.64 g/cm³, and a calculated LogP (XLogP3-AA) of 2.4 [2]. It exhibits moderate solubility in organic solvents such as ethanol and acetone, while being poorly soluble in water due to its hydrophobic aromatic character .

Why 1-Bromo-2-methoxy-3-nitrobenzene Cannot Be Interchanged with Other Halonitroanisoles in Synthesis


Substitution of 1-bromo-2-methoxy-3-nitrobenzene with regioisomeric or alternative halogen analogs (e.g., 1-chloro-2-methoxy-3-nitrobenzene, 1-iodo-2-methoxy-3-nitrobenzene, or 1-bromo-2-methoxy-4-nitrobenzene) is not straightforward due to the interplay of substituent electronic effects, steric constraints, and differential leaving-group reactivity . The ortho-nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at the bromine-bearing position while simultaneously directing electrophilic substitution to specific sites [1]. The bromo substituent provides a balanced reactivity profile for palladium-catalyzed cross-coupling reactions compared to the less reactive chloro analog and the more labile iodo analog, which can be prone to premature decomposition under certain reaction conditions [2]. Furthermore, the 1,2,3-substitution pattern creates a unique steric environment that influences both the kinetics and regioselectivity of subsequent transformations, making this compound a non-interchangeable building block in multi-step synthetic sequences .

Quantitative Differentiation Evidence for 1-Bromo-2-methoxy-3-nitrobenzene in Procurement Decisions


Suzuki-Miyaura Coupling Application in Eltrombopag Intermediate Synthesis

1-Bromo-2-methoxy-3-nitrobenzene serves as a key aryl halide component in the Suzuki-Miyaura cross-coupling step for the synthesis of Eltrombopag, a thrombopoietin receptor agonist [1]. In the disclosed synthetic method, this compound reacts with 3-carboxyphenylboronic acid under standard palladium-catalyzed conditions to form the biaryl scaffold central to the Eltrombopag core structure [2]. The bromo substituent provides sufficient reactivity for efficient coupling without the side reactions associated with more reactive iodo analogs [3].

Pharmaceutical Intermediates Suzuki-Miyaura Coupling Thrombopoietin Receptor Agonists

Regioselective Functionalization Enabled by Ortho-Nitro Group Activation

The ortho-nitro group in 1-bromo-2-methoxy-3-nitrobenzene exerts a strong electron-withdrawing effect that activates the bromine-bearing C-1 position for nucleophilic aromatic substitution (SNAr) [1]. This activation pattern is predictable and quantifiable based on the additive electronic effects of the three substituents [2]. In contrast, regioisomers such as 1-bromo-2-methoxy-4-nitrobenzene exhibit different activation profiles due to the para-relationship of the nitro group to the bromo substituent, which reduces the electron-withdrawing resonance effect at the reaction center .

SNAr Nucleophilic Aromatic Substitution Regioselective Synthesis

Commercial Availability of High-Purity Grades with Batch-Specific Analytical Documentation

1-Bromo-2-methoxy-3-nitrobenzene is commercially available in multiple purity grades with accompanying analytical documentation, including NMR, HPLC, and GC batch-specific certificates of analysis . Reported purity specifications range from 95% to 99.99% across different suppliers, with standardized analytical characterization data (¹H NMR in both DMSO-d₆ and CDCl₃) available for identity verification . This level of documented quality assurance exceeds what is typically available for less common regioisomeric analogs, which often require custom synthesis with extended lead times and limited analytical certification [1].

Quality Control Analytical Standards Procurement Specifications

Predictable Physicochemical Profile Facilitating Reaction Condition Optimization

The physicochemical properties of 1-bromo-2-methoxy-3-nitrobenzene have been computationally and experimentally characterized, providing a predictable baseline for reaction condition development [1]. The compound exhibits a melting point of 36-37 °C, enabling handling as a low-melting solid that can be conveniently weighed and transferred at ambient laboratory temperatures . Its calculated LogP (XLogP3-AA) of 2.4 and moderate solubility in common organic solvents (ethanol, acetone) facilitate purification by standard chromatographic methods . The vapor pressure of 0.0±0.6 mmHg at 25 °C indicates low volatility, reducing exposure risks during handling compared to more volatile aromatic halides [2].

Reaction Optimization Solvent Selection Process Chemistry

Optimal Application Scenarios for 1-Bromo-2-methoxy-3-nitrobenzene Based on Evidenced Differentiation


Pharmaceutical Intermediate Synthesis: Eltrombopag and Related Thrombopoietin Agonists

Procure 1-bromo-2-methoxy-3-nitrobenzene as the aryl halide coupling partner in Suzuki-Miyaura reactions for constructing the biaryl core of Eltrombopag and structurally related thrombopoietin receptor agonists. This compound is specifically documented as a starting material in patent-protected synthetic routes, where it reacts with 3-carboxyphenylboronic acid to generate the key intermediate scaffold [1]. The bromo substituent provides the optimal leaving-group reactivity for efficient palladium-catalyzed coupling without the stability concerns associated with iodo analogs [2].

Regioselective Nucleophilic Aromatic Substitution (SNAr) for Ortho-Substituted Biaryl Construction

Utilize 1-bromo-2-methoxy-3-nitrobenzene in SNAr reactions where the strongly electron-withdrawing ortho-nitro group activates the bromine-bearing position toward nucleophilic displacement. This activation pattern enables regioselective introduction of amine, alkoxide, or thiolate nucleophiles at the C-1 position with predictable regiochemical outcomes [1]. The methoxy group at C-2 provides additional electronic modulation that can be exploited for subsequent transformations after nitro group reduction [2].

Reference Standard Procurement for Analytical Method Development and Impurity Profiling

Source 1-bromo-2-methoxy-3-nitrobenzene as a characterized impurity reference standard for Eltrombopag analytical method development and validation [1]. The compound is commercially available in multiple certified purity grades (95% to 99.99%) with batch-specific certificates of analysis including NMR, HPLC, and GC data [2]. This documented quality assurance supports regulatory compliance in pharmaceutical QC laboratories and facilitates method transfer between R&D and manufacturing sites .

Building Block for Diversity-Oriented Synthesis of Ortho-Substituted Nitroaromatics

Employ 1-bromo-2-methoxy-3-nitrobenzene as a versatile starting material for diversity-oriented synthesis of functionalized ortho-substituted nitroaromatic libraries. The bromo group enables sequential functionalization via cross-coupling (Suzuki, Buchwald-Hartwig, or Sonogashira reactions), while the nitro group can be selectively reduced to an amine for subsequent derivatization [1]. The predictable physicochemical properties (mp 36-37 °C, LogP 2.4) facilitate reliable purification by flash chromatography or recrystallization [2]. The ortho-relationship of the three substituents creates a sterically congested environment that can be exploited for atropisomer synthesis or chiral ligand development .

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